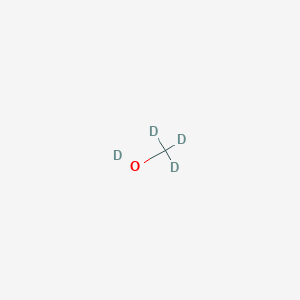

Methanol-d4

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methanol-d4 is typically synthesized through the reaction of deuterium gas with carbon monoxide. The process involves the following steps:

Premixing: Deuterium gas and carbon monoxide are premixed in a 1:1 volume ratio.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The final product is then purified through distillation and other separation techniques to achieve the desired deuteration level .

Analyse Des Réactions Chimiques

Role in Lewis Acid-Catalyzed Carbohydrate Conversion

Methanol-d4 facilitates the study of SnCl₄-catalyzed reactions, such as the dehydration of erythrulose. In situ NMR experiments reveal:

-

Primary intermediates : 3-deoxythreosone and vinylglyoxal form within seconds, originating from a common 1-oxo-2,3-enol precursor .

-

Kinetic profile :

| Reaction Step | Rate Constant (313 K) | Activation Enthalpy |

|---|---|---|

| Erythrulose → HA-MEG | 2.5 × 10⁻³ s⁻¹ | 66 kJ/mol |

| HA-MEG → MMHB | 1.2 × 10⁻⁴ s⁻¹ | 85 kJ/mol |

Isotopic Labeling and Deuterium Exchange

This compound participates in reversible enolization/ketonization steps, enabling deuterium incorporation into products:

-

MMHB isotopologues : Single- and double-deuterated forms are observed, with kinetic disparities in their formation rates (e.g., 20× faster deuteration at C3) .

-

Proton sourcing : Labile protons in intermediates derive predominantly from this compound, confirmed by quantitative NMR .

Gas-Phase Ion-Molecule Reactions

This compound engages in anion-molecule interactions, with thermodynamic parameters quantified via mass spectrometry:

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) |

|---|---|---|

| CH₃O⁻ + CD₄O → C₂H₄D₇O₂⁻ | 118 ± 4.2 | 86.6 ± 4.2 |

| C₂H⁻ + CD₄O → C₃H₂D₅⁻ | 118 ± 4.2 | 84.5 ± 4.2 |

These reactions highlight this compound’s role in stabilizing transition states through deuterium bonding .

Applications De Recherche Scientifique

NMR Spectroscopy

Primary Use

Methanol-d4 is predominantly utilized as a solvent in NMR spectroscopy due to its ability to provide clear and distinct signals. This is essential for accurate measurements in chemical and pharmaceutical research. The deuterated nature of this compound minimizes interference from proton signals, allowing for precise analysis of complex mixtures and molecular structures .

Quantitative Analysis

Recent advancements in quantitative NMR have highlighted the effectiveness of this compound as a solvent for analyzing protein-ligand interactions and other biochemical processes. Its use has been linked to improved sensitivity and accuracy in detecting low-abundance compounds, making it suitable for applications in drug discovery and development .

Chemical Reactions and Mechanistic Studies

Decomposition Studies

Research has shown that this compound can undergo decomposition on metal surfaces, such as Al₂O₃/NiAl(100), under specific conditions. These studies utilize surface-probe techniques to analyze the dehydrogenation process, which is crucial for understanding catalytic mechanisms and reaction pathways in surface chemistry .

Reaction Mechanisms

this compound has been employed in various organic reaction mechanisms, including acetalization and thioacetalization reactions. Its deuterated form allows for tracing reaction pathways through deuterium labeling studies, providing insights into the dynamics and kinetics of chemical transformations .

Environmental Studies

Impact Assessment

this compound's environmental impact has been assessed through studies examining its behavior in different chemical environments. Understanding how this compound interacts with various substrates helps predict its ecological footprint, particularly regarding potential toxicity to aquatic life if released into water sources .

Case Studies

Mécanisme D'action

The mechanism of action of methanol-d4 is primarily related to its use as a solvent in NMR spectroscopy. The deuterium atoms in this compound do not produce signals in proton NMR, allowing for clearer and more precise spectral readings of the sample being analyzed. This property makes this compound an invaluable tool in the study of molecular structures and interactions .

Comparaison Avec Des Composés Similaires

Methanol-d4 is unique compared to other deuterated solvents due to its high deuteration level and low residual water content. Similar compounds include:

Methanol-d3: Contains three deuterium atoms and one hydrogen atom.

Methanol-o-d1: Contains one deuterium atom replacing the hydroxyl hydrogen.

Deuterium oxide (D₂O):

This compound stands out due to its complete deuteration, which provides more accurate and interference-free NMR spectra .

Activité Biologique

Methanol-d4, also known as deuterated methanol, is a heavy isotope-labeled form of methanol commonly used in various scientific applications, including NMR spectroscopy. This article explores the biological activity of this compound, focusing on its applications in research, particularly in pharmacology and biochemistry.

This compound has the molecular formula and is characterized by the substitution of hydrogen atoms with deuterium. This modification influences its physical and chemical properties, making it a valuable solvent in NMR studies due to its non-protonic nature, which minimizes background noise in spectral analysis.

Applications in Biological Research

1. NMR Spectroscopy:

this compound is extensively used as a solvent in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for clearer spectra by reducing the interference from hydrogen signals, enabling researchers to study complex organic compounds and biological molecules more effectively .

2. Drug Solubility Studies:

In drug formulation research, this compound serves as a solvent to assess solubility and stability of pharmaceutical compounds. Its unique properties help in understanding how drugs behave in biological systems, particularly when analyzing pharmacokinetics and bioavailability .

Biological Activity

While this compound itself does not exhibit direct biological activity like other compounds, it plays a crucial role in various biological assays and studies:

1. Antimicrobial Activity Testing:

Research has shown that this compound can be used as a solvent for extracting active compounds from plant materials for antimicrobial testing. For example, when assessing the antibacterial activity of extracts from Persea Americana, this compound was utilized to prepare solutions that were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The extracts demonstrated significant antimicrobial activities, indicating the effectiveness of using this compound in preparing samples for biological assays .

2. Antioxidant Studies:

this compound is also employed in antioxidant activity studies. In experiments measuring the IC50 values (the concentration required to inhibit 50% of a target), extracts dissolved in this compound showed varying degrees of antioxidant capacity. For instance, one study reported IC50 values indicating strong antioxidant properties for certain plant extracts when prepared with this compound .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various plant extracts prepared with this compound against common pathogens. The results indicated that certain extracts exhibited potent activity against Gram-positive bacteria, highlighting the solvent's role in enhancing the extraction of bioactive compounds .

Case Study 2: Pharmacokinetic Studies

In pharmacokinetic research involving fixed-dose combinations of anti-tuberculosis drugs (rifampicin, isoniazid, and pyrazinamide), this compound was used to optimize the conditions for studying drug interactions and bioavailability profiles. The findings suggested that using deuterated solvents could yield more accurate pharmacokinetic data due to reduced interference during analytical measurements .

Data Tables

| Study Type | Solvent Used | IC50 Value (mg/mL) | Target Organism |

|---|---|---|---|

| Antimicrobial Activity | This compound | 2.51 | Staphylococcus aureus |

| Antioxidant Activity | This compound | 2.40 | Persea Americana Extract |

| Drug Solubility Study | This compound | - | Rifampicin/Isoniazid |

Propriétés

IUPAC Name |

trideuterio(deuteriooxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801010038 | |

| Record name | Methan-d3-ol-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801010038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-98-3 | |

| Record name | Methanol-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methan-d3-ol-d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methan-d3-ol-d | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methan-d3-ol-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801010038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H4)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methanol-d4?

A1: The molecular formula of this compound is CD3OD. It has a molecular weight of 36.09 g/mol.

Q2: How does the deuteration in this compound affect its spectroscopic properties compared to methanol?

A2: Deuteration causes noticeable shifts in NMR spectra. For instance, while analyzing proton pump inhibitors in this compound, a significant decrease in 1H and 13C signals of the 8-CH2 group (adjacent to the sulfinyl group) was observed due to H/D exchange. [ [] ] Additionally, in the study of β-quinol clathrates, far-infrared spectroscopy revealed distinct lattice modes in the this compound clathrate compared to clathrates with smaller guest molecules. [ [] ]

Q3: How is this compound employed in studying catalytic reactions, particularly in the context of heterogeneous catalysis?

A3: this compound is frequently used as a reactant in heterogeneous catalysis research to investigate reaction mechanisms and selectivity. For example, studies have used this compound to probe the decomposition reaction on metal nanoclusters, analyzing the production of CO and D2 to understand the reaction pathway and the influence of cluster size and composition. [ [], [], [], [], [], [], [] ]

Q4: Can you illustrate the use of this compound in elucidating the mechanism of catalytic H/D exchange reactions?

A4: In studies on Cp*IrIII(L) complexes for H/D exchange between C6H6 and deuterated solvents, this compound played a key role in demonstrating that the reaction mechanism is solvent-dependent. The research revealed that electron-donating ligands promote the formation of Ir hydrides in this compound, which are crucial intermediates in the H/D exchange process. [ [] ]

Q5: Has this compound been utilized in computational chemistry studies, and if so, what insights have been gained?

A5: While the provided research doesn't explicitly detail computational studies utilizing this compound, it's worth noting that its structural similarity to methanol makes it suitable for computational modeling. Researchers often employ deuterated solvents like this compound in molecular dynamics simulations to simplify spectral analysis and focus on specific interactions.

Q6: Which analytical techniques are commonly employed to characterize and quantify substances in this compound?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a dominant technique used in conjunction with this compound. Researchers utilize it to monitor reactions, determine association constants, analyze conformational changes, and identify unknown compounds. [ [], [], [], [], [], [], [], [], [], [], [], [], [] ] Mass spectrometry (MS) is often coupled with techniques like GC or LC for identification and quantification. [ [], [] ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.